molecular formula C24H20O12 B3028972 6-hydroxy-3-(2-oxochromen-7-yl)oxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one CAS No. 438578-91-7

6-hydroxy-3-(2-oxochromen-7-yl)oxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one

Cat. No. B3028972
CAS RN: 438578-91-7
M. Wt: 500.4 g/mol
InChI Key: TUTZDZAXMZIKAN-BKSKZGTRSA-N
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Description

The compound “6-hydroxy-3-(2-oxochromen-7-yl)oxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one” is a type of chemical entity . It is a subclass of biogenic coumarin . The compound has a mass of 322.04773804 dalton and a chemical formula of C₁₈H₁₀O₆ . It is found in the taxon Edgeworthia chrysantha and Edgeworthia gardneri .


Synthesis Analysis

The synthesis of a similar compound, 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, was described in a study . It was synthesized in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 hour .


Molecular Structure Analysis

The compound has a canonical SMILES representation as follows: O=C1OC=2C=C (OC3=CC=4C=CC (O)=CC4OC3=O)C=CC2C=C1 . This representation provides a text notation for the compound’s molecular structure.

Scientific Research Applications

Spectroscopic Studies

6-Hydroxy-3-(2-oxochromen-7-yl)oxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one has been studied for its conformational and vibrational spectroscopic characteristics. Aydın and Özpozan (2020) conducted a comprehensive study using DFT/B3LYP and DFT/LSDA methods to analyze this compound, known as quercetin 3-D-galactoside (Q3G). They explored its potential energy surfaces, UV spectra, and hydrogen bond formations through natural bond orbital analysis and normal coordinate analysis (Aydın & Özpozan, 2020).

Solubility Studies

Studies have also been conducted on the solubility of compounds related to this chemical structure in ethanol-water solutions. Gong et al. (2012) investigated the solubility of various saccharides, including those with structural similarities to the compound , in ethanol-water mixtures. Their research provides insights into the behavior of these compounds in different solvent environments, which is crucial for pharmaceutical and chemical processing applications (Gong, Wang, Zhang, & Qu, 2012).

Computational Studies in Diabetes Management

The compound has been explored for its potential role in diabetes management. Muthusamy and Krishnasamy (2016) isolated a similar compound from Syzygium densiflorum and used a reverse pharmacophore mapping approach to identify its potential targets in diabetes management. Molecular docking and dynamics simulation studies were conducted to understand its interaction with various proteins involved in diabetes (Muthusamy & Krishnasamy, 2016).

Crystal Structure Analysis

The crystal structure of related compounds has been studied to understand their molecular arrangement and hydrogen bonding patterns. Chen, Wang, Gao, and Niu (2008) analyzed the crystal structure of a similar compound, highlighting intra- and intermolecular hydrogen bonds and the absolute configuration of the molecule (Chen, Wang, Gao, & Niu, 2008).

Pharmacological Properties

This compound and its derivatives have been investigated for their anti-inflammatory, anti-allergic, and skin-protective effects. Min et al. (2021) explored the impact of saponarin, a similar flavone, on various cell lines, demonstrating its potential in preventing and relieving immune-related skin diseases (Min, Park, Yu, & Park, 2021).

Future Directions

The future directions for this compound could involve further exploration of its biological and pharmacological activities. Given the wide range of activities exhibited by coumarin-based compounds , there may be potential for developing novel therapeutic agents based on this compound.

properties

IUPAC Name

6-hydroxy-3-(2-oxochromen-7-yl)oxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O12/c25-9-18-20(28)21(29)22(30)24(36-18)35-16-8-15-11(5-13(16)26)6-17(23(31)34-15)32-12-3-1-10-2-4-19(27)33-14(10)7-12/h1-8,18,20-22,24-26,28-30H,9H2/t18-,20-,21+,22-,24-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTZDZAXMZIKAN-BKSKZGTRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OC3=CC4=CC(=C(C=C4OC3=O)OC5C(C(C(C(O5)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OC3=CC4=CC(=C(C=C4OC3=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 21604673

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-hydroxy-3-(2-oxochromen-7-yl)oxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Reactant of Route 2
Reactant of Route 2
6-hydroxy-3-(2-oxochromen-7-yl)oxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Reactant of Route 3
6-hydroxy-3-(2-oxochromen-7-yl)oxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Reactant of Route 4
6-hydroxy-3-(2-oxochromen-7-yl)oxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Reactant of Route 5
6-hydroxy-3-(2-oxochromen-7-yl)oxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Reactant of Route 6
6-hydroxy-3-(2-oxochromen-7-yl)oxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one

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